rac Fesoterodine-d14 Fumarate

説明

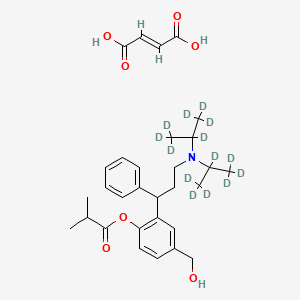

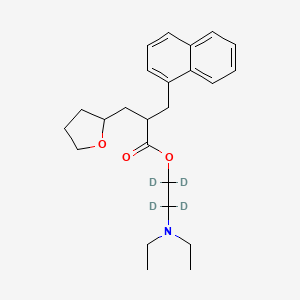

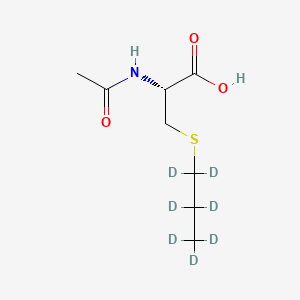

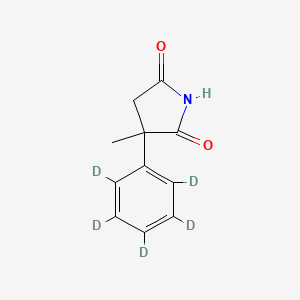

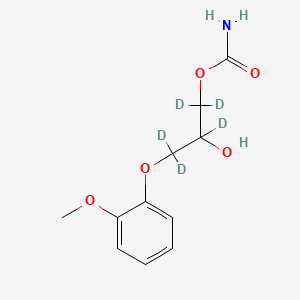

“rac Fesoterodine-d14 Fumarate” is a stable isotope labelled compound . It has a molecular formula of C26 D14 H23 N O3 . C4 H3 O4 and a molecular weight of 540.727 . It is categorized under Acetylcholine Receptors, TRC, Neurotransmission, Nociception, Memory, Learning and Cognition, Parkinson’s, Schizophrenia, Pain and Inflammation . It is used in proteomics research .

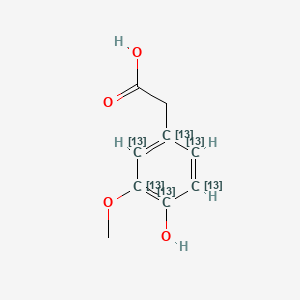

Molecular Structure Analysis

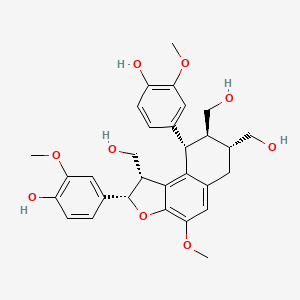

The molecular structure of “this compound” is complex, with a molecular formula of C26 D14 H23 N O3 . C4 H3 O4 . The compound contains a variety of functional groups, including an ester group (OC=O), a carboxylic acid group (C=O), and an aromatic ring structure .科学的研究の応用

Efficacy in Neurogenic Detrusor Overactivity

Fesoterodine fumarate, a newer antimuscarinic drug, has been studied for its efficacy in treating neurogenic Detrusor Overactivity (nDO) due to spinal cord lesions or multiple sclerosis. It is a first-line choice for treating patients with nDO, showing promise in this specific application (Konstantinidis et al., 2021).

Pharmacokinetics and Mechanism of Action

The unique pharmacokinetic features of fesoterodine fumarate have been extensively reviewed, emphasizing its rapid metabolism to an active form by nonspecific plasma esterases and its metabolism being independent of the cytochrome P450 enzyme system. This aspect contributes to its safety and tolerability in various patient populations, including those with mild to moderate renal and hepatic insufficiency and the elderly (Mock & Dmochowski, 2013).

Application in Parkinson's Disease

A randomized, controlled trial has shown the short-term efficacy and safety of fesoterodine fumarate in Parkinson’s disease (PD) patients with overactive bladder (OAB) symptoms. This study highlights the significant improvement in OAB symptoms in older adults with PD under fesoterodine fumarate treatment (Yonguç et al., 2019).

Synthesis and Manufacture

The process of manufacturing fesoterodine, a muscarinic antagonist used for treating overactive bladder, involves an amine-promoted Friedel–Crafts alkylation of cinnamaldehyde with 4-hydroxymethyl phenol. This reaction has been successfully used on a commercial scale, highlighting its role in the synthesis of fesoterodine (Dirat et al., 2011).

Alternative Treatment for Overactive Bladder

In cases where usual anticholinergic treatments for overactive bladder are ineffective or cause intolerance due to side effects, fesoterodine fumarate has been evaluated as an alternative. This application has shown improvement in urinary urgency, incontinence, and a reduction in side effects like dry mouth and constipation (Garcia-Baquero et al., 2013).

作用機序

Target of Action

The primary target of rac Fesoterodine-d14 Fumarate is the muscarinic receptors . These receptors play a crucial role in the contractions of urinary bladder smooth muscle .

Pharmacokinetics

After oral administration, this compound is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of this compound . The rapid and extensive hydrolysis contributes to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bladder contraction . This results in a decrease in detrusor pressure and an incomplete emptying of the bladder . Consequently, this leads to a decrease in the urge to urinate .

特性

IUPAC Name |

[2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D3,4D3,5D3,6D3,19D,20D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHXMIASLKXGBU-VCQPCXMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(C)C)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675894 | |

| Record name | (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185237-08-4 | |

| Record name | (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

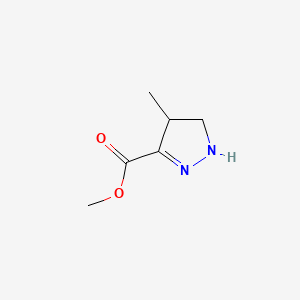

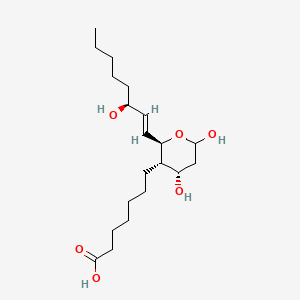

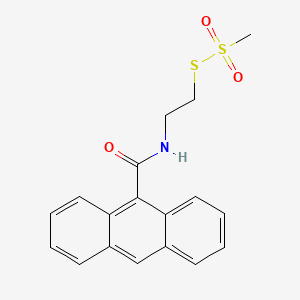

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/no-structure.png)

![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)